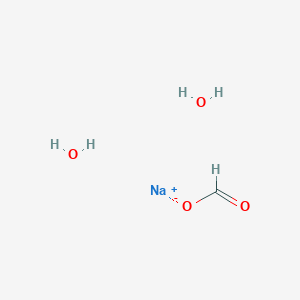
Sodium formate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium formate dihydrate is a chemical compound with the formula HCOONa·2H₂O. It is the sodium salt of formic acid and typically appears as a white crystalline solid. This compound is known for its deliquescent properties, meaning it can absorb moisture from the air and dissolve in it. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Laboratory Preparation: this compound can be synthesized by neutralizing formic acid with sodium carbonate. The reaction is as follows: [ \text{HCOOH} + \text{Na}_2\text{CO}_3 \rightarrow 2 \text{HCOONa} + \text{H}_2\text{O} + \text{CO}_2 ]
Alternative Method: Another method involves reacting chloroform with an alcoholic solution of sodium hydroxide: [ \text{CHCl}_3 + 4 \text{NaOH} \rightarrow \text{HCOONa} + 3 \text{NaCl} + 2 \text{H}_2\text{O} ]
Industrial Production Methods:
Carbonylation of Methanol: Sodium formate is produced commercially by absorbing carbon monoxide under pressure in solid sodium hydroxide at 130°C and 6-8 bar pressure: [ \text{CO} + \text{NaOH} \rightarrow \text{HCOONa} ]
By-product Formation: It is also formed as a by-product in the final step of pentaerythritol synthesis and in the crossed Cannizzaro reaction of formaldehyde with trimethylol acetaldehyde.
Types of Reactions:
Decomposition: On heating, sodium formate decomposes to form sodium oxalate and hydrogen: [ 2 \text{HCOONa} \rightarrow \text{Na}_2\text{C}_2\text{O}_4 + \text{H}_2 ] Further heating converts sodium oxalate to sodium carbonate with the release of carbon monoxide: [ \text{Na}_2\text{C}_2\text{O}_4 \rightarrow \text{Na}_2\text{CO}_3 + \text{CO} ]
Common Reagents and Conditions:
Oxidation: Sodium formate can be oxidized to produce carbon dioxide and water.
Reduction: It can act as a reducing agent in various chemical reactions.
Major Products:
- Sodium oxalate
- Sodium carbonate
- Carbon monoxide
- Hydrogen
Scientific Research Applications
Sodium formate dihydrate has a wide range of applications in scientific research:
- Chemistry: It is used as a buffering agent and a reducing agent in various chemical reactions.
- Biology: Sodium formate is used in the study of metabolic pathways and enzyme activities.
- Medicine: It has applications in the formulation of pharmaceuticals and as a preservative.
- Industry: Sodium formate is used in the leather tanning industry, as a de-icing agent, and in the production of formic acid .
Mechanism of Action
The mechanism of action of sodium formate dihydrate involves its ability to donate formate ions (HCOO⁻) in aqueous solutions. These formate ions can participate in various biochemical and chemical reactions, acting as reducing agents or intermediates in metabolic pathways. The molecular targets and pathways involved include enzyme-catalyzed reactions where formate serves as a substrate or product.
Comparison with Similar Compounds
- Potassium formate (HCOOK)
- Calcium formate (Ca(HCOO)₂)
- Magnesium formate (Mg(HCOO)₂)
Comparison:
- Solubility: Sodium formate dihydrate is highly soluble in water, similar to potassium formate, but more soluble than calcium and magnesium formates.
- Applications: While all formates are used in de-icing and as preservatives, sodium formate is particularly favored in the leather tanning industry due to its specific properties.
- Chemical Behavior: Sodium formate is more reactive in certain chemical reactions compared to its calcium and magnesium counterparts, making it more versatile in industrial applications .
Properties
Molecular Formula |
CH5NaO4 |
|---|---|
Molecular Weight |
104.04 g/mol |
IUPAC Name |
sodium;formate;dihydrate |
InChI |
InChI=1S/CH2O2.Na.2H2O/c2-1-3;;;/h1H,(H,2,3);;2*1H2/q;+1;;/p-1 |
InChI Key |
WERQQWICVQUZHF-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)[O-].O.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















